molecular formula C18H23N3O4S2 B5205411 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5205411
M. Wt: 409.5 g/mol
InChI Key: ZISTXPZWMZUBQK-UHFFFAOYSA-N
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Description

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group, a thiazole ring, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functional group modifications. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with piperidine: The final step involves coupling the sulfonyl-thiazole intermediate with piperidine-4-carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the sulfonyl group can produce a thiol.

Scientific Research Applications

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and thiazole groups.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites, while the thiazole ring can participate in π-π stacking or hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
  • 1-(4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
  • 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxylate

Uniqueness

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonyl and thiazole moieties provides a versatile scaffold for further modification and application in various fields.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-12-10-15(25-3)16(11-13(12)2)27(23,24)21-7-4-14(5-8-21)17(22)20-18-19-6-9-26-18/h6,9-11,14H,4-5,7-8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISTXPZWMZUBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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